molecular formula C10H16O2 B3247051 (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 1807912-28-2

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Cat. No.: B3247051
CAS No.: 1807912-28-2
M. Wt: 168.23 g/mol
InChI Key: VZRRCQOUNSHSGB-QIMWKCOFSA-N
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Description

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, also known as a specific stereoisomer of camphor, is a bicyclic monoterpene ketone. This compound is naturally occurring and is found in the essential oils of certain plants, such as camphor laurel (Cinnamomum camphora). It is known for its distinctive aromatic odor and is widely used in various applications, including medicinal, industrial, and chemical research.

Mechanism of Action

Target of Action

The primary target of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[31It’s known that the compound undergoes transformations under conditions of acid catalysis .

Mode of Action

The compound interacts with its targets through a series of transformations. Under the action of an acid, the hydroxy group attached to the C2 carbon atom is probably split out, and a carbocation is formed . This carbocation can undergo rearrangement in two different directions .

Biochemical Pathways

The compound affects several biochemical pathways. In one pathway, the cyclobutane ring opens, and a p-menth-6-en-2-on-8-yl cation is formed. This cation, after a 4,8-hydride shift, is converted into another ion. The latter, after the ejection of a proton, gives an intermediate which is rapidly stabilized through aromatization, leading to the formation of carvacrol .

In another pathway, the carbocation is converted as a result of migration of the gem-dimethyl bridge into a three-centered bicyclic cation. The addition of a molecule of water to the latter, which takes place with the cleavage of the C1-C2 bond, leads to another ion, which cyclizes into a lactone .

Pharmacokinetics

The ADME properties of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[31The transformations it undergoes suggest that its bioavailability may be influenced by factors such as the acidity of the reaction medium .

Result of Action

The result of the compound’s action is the formation of carvacrol and a lactone . These products are formed in a ratio of 1:1 in the action on the compound of both concentrated and dilute sulfuric acid .

Action Environment

The action of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is influenced by environmental factors such as the acidity of the reaction medium. The rate of transformation is considerably lower in a less acidic medium . Another factor is the presence of other compounds, such as boron trifluoride etherate, which can lead to the selective transformation of the compound into carvacrol .

Biochemical Analysis

Biochemical Properties

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health . Additionally, its interaction with signaling pathways can lead to changes in cell proliferation and apoptosis, highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity. For instance, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the context . This binding interaction is crucial for its role in modulating biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties, which may influence the overall effects of the compound on cellular function. Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing antioxidant responses and improving cellular health . At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can influence metabolic flux and the levels of various metabolites in the body. Understanding these pathways is crucial for elucidating the compound’s overall effects on cellular and organismal health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, its interaction with membrane transporters can facilitate its uptake into cells, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound is often localized in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . These localizations are mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The localization within these compartments allows it to interact with specific biomolecules, influencing its overall function and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can be achieved through several methods. One common approach involves the oxidation of borneol, a naturally occurring alcohol, using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically proceeds under mild conditions, yielding the desired ketone.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as the wood of camphor trees. The essential oil is distilled, and the camphor is then crystallized and purified through sublimation. This method ensures a high yield of pure this compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form camphoric acid.

    Reduction: Reduction of the ketone group can yield borneol or isoborneol.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, or sodium hypochlorite under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Camphoric acid: Formed through oxidation.

    Borneol and isoborneol: Formed through reduction.

    Halogenated camphor derivatives: Formed through substitution reactions.

Scientific Research Applications

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis and as a standard in chiral chromatography.

    Biology: Studied for its antimicrobial and insecticidal properties.

    Medicine: Utilized in topical formulations for its analgesic and anti-inflammatory effects.

    Industry: Employed in the production of fragrances, flavorings, and as a plasticizer in the polymer industry.

Comparison with Similar Compounds

Similar Compounds

    Camphor: The racemic mixture of (2S)- and (2R)-camphor.

    Borneol: The reduced form of camphor.

    Isoborneol: Another stereoisomer of borneol.

Uniqueness

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its racemic or other stereoisomeric forms. This stereoisomer is particularly valued for its high purity and specific biological activities.

Properties

IUPAC Name

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6?,7?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRRCQOUNSHSGB-QIMWKCOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(=O)C2)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C2CC(C2(C)C)CC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
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(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
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(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 6
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

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